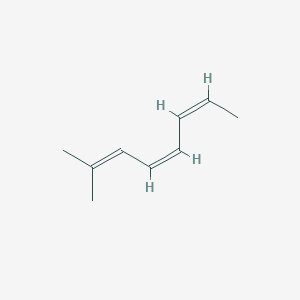

2-Methyl-2,4,6-octatriene, (4Z,6Z)-

Description

2-Methyl-2,4,6-octatriene, (4Z,6Z)- is a conjugated triene hydrocarbon with the molecular formula C₉H₁₂ (inferred from its structure). Its IUPAC name specifies the positions of the methyl substituent (at C2) and the stereochemistry of the double bonds at C4 and C6 as Z (cis) configurations. This compound belongs to the class of unsaturated hydrocarbons, where the conjugated double bonds contribute to its chemical reactivity and physical properties, such as lower stability compared to isolated alkenes due to electron delocalization.

The (4Z,6Z) configuration likely influences its polarity, boiling point, and interaction with reagents, distinguishing it from stereoisomers with E (trans) configurations .

Properties

CAS No. |

99373-26-9 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

(4Z,6Z)-2-methylocta-2,4,6-triene |

InChI |

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4-,7-6- |

InChI Key |

AHXXJOUHGBPWGW-RZSVFLSASA-N |

Isomeric SMILES |

C/C=C\C=C/C=C(C)C |

Canonical SMILES |

CC=CC=CC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthetic Routes via Acetal Protection and Halogenation

One of the advanced synthetic approaches involves starting from 4-acetoxy-2-methyl-2-butene-1-aldehyde, a key intermediate used in vitamin A synthesis. The process includes:

- Formation of an acetal protecting group on the aldehyde to stabilize it.

- Base hydrolysis to generate a hydroxy intermediate.

- Halogenation of the hydroxy compound to introduce a halogen substituent.

- Reaction with sodium sulfide to form a thioether intermediate.

- Oxidation of the thioether to sulfoxide.

- Treatment with sodium dithionite to induce desulfuration, dimerization, and condensation, yielding the target octatriene compound.

This route is notable for its control over stereochemistry and functional group transformations, although it involves multiple steps and requires careful reaction condition control to avoid side reactions.

Lewis Acid Catalyzed Condensation and Elimination

Another method uses furan as a starting material, which undergoes:

- Reaction with methanol to form 1,1,4,4-tetramethoxy-2-butene via addition reactions.

- Condensation of this diacetal compound with propenyl ether catalyzed by Lewis acids to build the C10 skeleton.

- Elimination of methanol under basic conditions to form the conjugated double bonds of the octatriene.

This method is limited by the use of bromine, which is costly and toxic, and the tendency for side reactions such as telomerization and polymerization, which complicate purification and reduce yield.

Orthoformate and Grignard Reagent Route

This approach involves:

- Starting with 1-ethoxy-1-propene and triethyl orthoformate under Lewis acid catalysis to form 1,1,3,3-tetraethoxy-2-methylpropane.

- Acid-catalyzed elimination of ethanol to yield 2-methyl-3-ethoxyl-2-crotonaldehyde.

- Addition of acetylene di-Grignard reagent to the aldehyde.

- Dehydration and partial hydrogenation of the triple bond to form the conjugated diene system.

- Final deprotection to yield the octatriene.

This route is lengthy (seven steps) and complex, with a relatively low overall yield (~21%), and requires precise control of reaction conditions, especially in the early steps.

Sulfone Bridging and Base Elimination

In this method:

- Sodium benzene sulfinate salt reacts with two molecules of 2-(3-chloro-1-methyl-1-propenyl)-5,5-dimethyl-1,3-dioxane to form a sulfone compound.

- Strong base treatment eliminates the phenylsulfonyl group to yield the dialdehyde intermediate.

- The chloride precursor can be prepared from 4-acetoxy-2-methyl-2-butene-1-aldehyde via acetal protection, hydrolysis, and halogenation.

This method has a lower total yield (~15%) but offers an alternative synthetic pathway with different intermediates and reagents.

Comparative Summary of Preparation Routes

| Route No. | Starting Material(s) | Key Steps | Advantages | Disadvantages | Approximate Yield |

|---|---|---|---|---|---|

| 1 | Furan | Methanol addition, Lewis acid condensation, base elimination | Builds C10 skeleton efficiently | Uses toxic bromine, side reactions | Not specified |

| 2 | 1-Ethoxy-1-propene, triethyl orthoformate | Lewis acid catalysis, Grignard addition, dehydration, hydrogenation | Well-defined intermediates | Long (7 steps), low yield | ~21% |

| 3 | 4-Acetoxy-2-methyl-2-butene-1-aldehyde | Acetal protection, hydrolysis, halogenation, thioether formation, oxidation, desulfuration | Good stereochemical control | Multi-step, complex | Not specified |

| 4 | Sodium benzene sulfinate, chlorinated dioxane | Sulfone formation, base elimination | Alternative pathway | Low yield, complex intermediates | ~15% |

Research Findings and Notes

- The stereochemistry of the double bonds (4Z,6Z) is critical for the compound's properties and requires careful control during synthesis, often achieved by selective elimination and condensation steps.

- The use of protecting groups such as acetals is common to stabilize reactive aldehyde intermediates.

- Side reactions such as polymerization and telomerization are significant challenges, especially in routes involving bromine or Lewis acid catalysis.

- The overall yields of these synthetic routes are moderate to low, reflecting the complexity of the molecule and the sensitivity of conjugated triene systems.

- The compound is a key intermediate in the synthesis of carotenoids and related natural products, making its preparation important for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,4,6-octatriene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-methyl-2,4,6-octatriene may yield aldehydes or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

2-methyl-2,4,6-octatriene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2,4,6-octatriene involves its interaction with specific molecular targets and pathways. The compound can undergo electrocyclic reactions, which are characterized by their stereochemistry . These reactions can lead to the formation of cyclic compounds with unique properties and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2-Methyl-2,4,6-octatriene, (4Z,6Z)- with the closely related compound 2,6-dimethyl-2,4,6-octatriene, (4E,6Z)- (neoalloocimene, CAS 7216-56-0):

Analysis of Differences

Molecular Weight and Substituents: The addition of a second methyl group at C6 in neoalloocimene increases its molecular weight by ~16 g/mol compared to the target compound.

Stereochemical Effects :

- The (4E,6Z) configuration in neoalloocimene introduces a mix of cis and trans geometries, altering its dipole moment and solubility compared to the all-Z configuration of the target compound. For example, E configurations generally reduce molecular polarity, which may lower boiling points relative to Z isomers.

Physical Properties: The reported boiling point of neoalloocimene (80°C at reduced pressure) suggests high volatility, typical of conjugated trienes.

Chemical Reactivity :

- Conjugated trienes are prone to electrophilic addition and polymerization. The (4Z,6Z) isomer’s electron-rich system may exhibit faster reaction rates in electrophilic additions (e.g., halogenation) compared to (4E,6Z) isomers due to enhanced electron density from cis alignment .

Research Findings and Limitations

- Similar peaks would be expected for the target compound, with shifts dependent on stereochemistry.

- Limitations: Direct experimental data for 2-Methyl-2,4,6-octatriene, (4Z,6Z)- is absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4Z,6Z)-2-Methyl-2,4,6-octatriene?

- Methodological Answer : The synthesis of conjugated trienes like (4Z,6Z)-2-Methyl-2,4,6-octatriene often involves Wittig or Horner-Wadsworth-Emmons reactions to control double-bond geometry. For example, coupling of allylic phosphonates with carbonyl precursors under basic conditions can achieve stereoselectivity. Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) and characterization via NMR (to confirm Z/E configurations) are critical steps. Evidence from analogous triene syntheses highlights the use of DMF as a solvent and sodium hydride as a base for deprotonation steps .

Q. How can spectroscopic techniques confirm the stereochemistry of (4Z,6Z)-2-Methyl-2,4,6-octatriene?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing Z and E configurations in conjugated systems. For instance, irradiation of methyl groups in the (4Z,6Z) isomer would show NOE enhancements with specific olefinic protons. Additionally, UV-Vis spectroscopy can detect conjugation patterns (absorption ~250–300 nm), while high-resolution mass spectrometry (HRMS) with -labeling (as in Figure S1 of ) ensures molecular integrity and isotopic incorporation .

Advanced Research Questions

Q. What experimental conditions govern the stereochemical outcomes of electrocyclic reactions in (4Z,6Z)-2-Methyl-2,4,6-octatriene?

- Methodological Answer : Electrocyclic ring-closing reactions of (4Z,6Z)-2-Methyl-2,4,6-octatriene are highly stereospecific. Under thermal conditions, suprafacial [6π] electrocyclic closure follows the Woodward-Hoffmann rules, producing cis-dimethylcyclohexadiene. Conversely, photochemical conditions induce antarafacial pathways, yielding trans-isomers. Researchers must rigorously control reaction temperature and UV light intensity (e.g., 254 nm irradiation) and monitor progress via GC-MS or NMR to track stereochemical inversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.